GSK4112

REV-ERBα FRET assay Nuclear receptor agonist

GSK4112 (SR6452) is a first-generation REV-ERBα/β agonist optimized for in vitro and ex vivo systems. It exhibits an EC50 of 0.4 µM in FRET assays and enhances NCoR recruitment up to 70%, making it ideal for cell-free biochemical studies, ex vivo organotypic slice cultures, and primary cell models of circadian rhythm, inflammation, and gluconeogenesis. Its extremely poor oral bioavailability (F<1%) precludes in vivo use, unlike SR9009/SR9011. Choose GSK4112 when experimental context demands potent, cell-free REV-ERB activation without systemic PK variables.

Molecular Formula C18H21ClN2O4S
Molecular Weight 396.9 g/mol
CAS No. 1216744-19-2
Cat. No. B607842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK4112
CAS1216744-19-2
SynonymsGSK4112;  GSK 4112;  GSK-4112.
Molecular FormulaC18H21ClN2O4S
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3
InChIKeyWYSLOKHVFKLWOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK4112: A Selective REV-ERBα Agonist for Circadian and Metabolic Research


GSK4112 (CAS 1216744-19-2), also known as SR6452, is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ [1]. It acts as a chemical probe, mimicking the action of the endogenous heme ligand to enhance transcriptional repression [2]. In cell-free biochemical assays, GSK4112 demonstrates potent activity with an EC50 of 0.4 μM for REV-ERBα [1][2]. While it is a valuable in vitro tool, its utility for in vivo studies is limited by poor pharmacokinetic properties, including a lack of oral bioavailability . GSK4112 is a first-generation probe that has been instrumental in elucidating REV-ERB biology but has been superseded in in vivo applications by later-generation analogs with improved systemic exposure [3].

Why GSK4112 Cannot Be Directly Replaced by Other REV-ERB Agonists in Experimental Protocols


Simple substitution of GSK4112 with another REV-ERB agonist like SR9009, SR9011, or GSK2945 is scientifically unsound due to substantial differences in potency, selectivity profile, and crucially, pharmacokinetic (PK) behavior. While all are REV-ERB agonists, their EC50 values vary significantly across different assay platforms (e.g., FRET vs. Gal4 reporter assays) [1]. More importantly, GSK4112's utility is intentionally restricted to in vitro and ex vivo systems due to its extremely poor oral bioavailability (F < 1%) and high intrinsic clearance . In contrast, compounds like SR9009 and SR9011 are specifically optimized for in vivo administration, demonstrating systemic exposure and altering circadian behavior in mice [1][2]. Therefore, procurement decisions must be driven by the specific experimental context (in vitro mechanistic vs. in vivo phenotypic) rather than a generic 'REV-ERB agonist' classification.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for GSK4112 Procurement


GSK4112 vs. SR9009 & SR9011: Higher Potency in Cell-Free FRET Assays

In a direct, cell-free FRET assay measuring the interaction between REV-ERBα and an NCoR peptide, GSK4112 demonstrated an EC50 of 0.4 μM [1]. This value indicates higher potency in this specific biochemical context compared to the EC50 values for SR9009 (0.67 μM) and SR9011 (0.79 μM) measured in a Gal4 reporter assay [2]. While assay conditions differ, this suggests GSK4112 may be a more potent activator of the REV-ERBα-NCoR interaction in a purified system.

REV-ERBα FRET assay Nuclear receptor agonist

GSK4112: A Preferred In Vitro Tool Due to Definitive Lack of Oral Bioavailability

GSK4112 is definitively characterized as an in vitro chemical probe due to its poor pharmacokinetic (PK) properties. Studies show it has an oral bioavailability of less than 1% in mice and a high intrinsic clearance in rat liver microsomes (Cint > 1.0 mL/min/mg protein) . This PK profile is a direct contrast to later-generation analogs like SR9009 and SR9011, which were designed for and demonstrate in vivo activity, including modulation of circadian behavior and metabolism in mouse models [1]. This clear, quantitative distinction in PK defines GSK4112's specific and intentional application scope.

Pharmacokinetics In vitro pharmacology Chemical probe

Superior NCoR Peptide Recruitment Enhancement vs. Class Baseline

GSK4112 acts as a REV-ERBα agonist by enhancing the recruitment of the nuclear receptor co-repressor (NCoR) peptide. In a FRET assay, GSK4112 increased NCoR peptide recruitment to REV-ERBα by up to 70% . This is a specific and quantifiable functional outcome that distinguishes its mechanism. In contrast, while SR9009 also promotes CoRNR peptide fragment recruitment, the maximum enhancement for GSK4112 provides a benchmark for selecting a compound with a high degree of co-repressor engagement, which is crucial for studies on transcriptional repression machinery.

Transcriptional repression NCoR recruitment Mechanism of action

Quantifiable Circadian Phase-Shifting Activity in Lung Tissue Ex Vivo

GSK4112 has a unique, quantifiable ability to reset the molecular circadian clock in a phase-dependent manner. In ex vivo lung slices, treatment with 10 µM GSK4112 induced significant phase shifts in the circadian oscillation of PER2 expression [1]. This activity, while not directly compared to other agonists in the same system, is a key functional output for validating the compound's utility in chronobiology research. SR9009 and SR9011 are also known to alter circadian behavior and gene expression in vivo [2], but the ex vivo lung slice data for GSK4112 provides a direct, tissue-specific quantifiable metric.

Circadian rhythm Chronobiology Ex vivo model

Optimal Research Applications for GSK4112 Driven by Its Specific Profile


Investigating the Molecular Basis of REV-ERBα-Mediated Transcriptional Repression

This scenario leverages GSK4112's high potency in cell-free FRET assays (EC50 = 0.4 μM) and its robust enhancement of NCoR peptide recruitment (up to 70%) [1]. Researchers should use GSK4112 in purified systems or cell lysates to dissect the precise protein-protein interactions and conformational changes governing REV-ERBα's repressive function. Its poor bioavailability is irrelevant in this context, and its potency can be directly compared against the endogenous ligand heme.

Acute Modulation of Circadian Rhythms in Ex Vivo Tissue Preparations

GSK4112 is ideally suited for acute treatments in ex vivo organotypic slice cultures (e.g., lung, liver) or primary cell models to study circadian clock resetting [2]. The ability to achieve phase-dependent shifts in gene expression (e.g., PER2) at a defined concentration (e.g., 10 µM) makes it a precise tool for dissecting the role of REV-ERBα in peripheral clocks without the confounding variables of systemic metabolism and distribution inherent to in vivo studies.

Dissecting REV-ERBα's Role in Inflammation and Metabolism in Primary Cells

GSK4112 is a validated tool for suppressing pro-inflammatory cytokine expression (e.g., IL-6, CCL2) in primary macrophages and fibroblasts and for inhibiting gluconeogenic gene expression in primary hepatocytes [3][4]. For researchers studying these pathways, GSK4112 provides a potent and selective means of pharmacologically activating REV-ERBα in cell culture. Procurement for these applications should be based on the established literature showing efficacy in these specific cell types and readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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